molecular formula C15H10O6 B013863 Citreorosein CAS No. 481-73-2

Citreorosein

Cat. No. B013863
CAS RN: 481-73-2
M. Wt: 286.24 g/mol
InChI Key: YQHZABGPIPECSQ-UHFFFAOYSA-N
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Description

Citreorosein is a naturally occurring anthraquinone derivative identified in several plants, including Polygoni cuspidati radix, and is part of the anthraquinone family. This compound has been studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties. Notably, it has been observed to inhibit cyclooxygenase-2-dependent prostaglandin D2 generation in mouse bone marrow-derived mast cells, suggesting its role in inflammatory disease treatment (Lu et al., 2012).

Synthesis Analysis

This compound synthesis has been explored through various methods, including chemoenzymatic reduction processes. For instance, a study demonstrated the reduction of this compound using NADPH-dependent polyhydroxyanthracene reductase, leading to potential biosynthetic intermediates crucial for understanding its natural biosynthesis and synthetic production (Mondal et al., 2019).

Scientific Research Applications

  • Synthesis of Anthraquinone Derivatives : Citreorosein is used in the synthesis of various anthraquinone derivatives, such as 1,6,8-trihydroxy-3-hydroxymethylanthraquinone, fallacinol, and fallacinal (Hirose et al., 1982). It is also involved in the synthesis of emodine aldehyde, a key component of emodin (Thiem & Wessel, 1985).

  • Anti-inflammatory and Antiallergic Properties : this compound shows potential in the prevention of allergic inflammation by suppressing mast cell degranulation and leukotriene C4 generation (Lu et al., 2012a). It also inhibits COX-2-dependent prostaglandin D2 generation in mast cells, suggesting its use in treating inflammatory diseases (Lu et al., 2012b).

  • Antifouling Applications : this compound is used as an additive in antifouling paints to prevent biofouling by inhibiting the growth of marine biofilm-forming bacteria (Preet et al., 2022). It is recognized for its role in improving global biofouling problems (Preet et al., 2023).

  • Fungal Biosynthesis : Chemoenzymatic reduction of this compound by polyhydroxyanthracene reductase enzymes may lead to the biosynthesis of aloe-emodin and rugulosin C in fungi (Mondal et al., 2019).

  • Immunosuppressive Activities : this compound exhibits moderate immunosuppressive activities, isolated from Zopfiella longicaudata, and may have applications in immunomodulation (Fujimoto et al., 2004).

  • Antimicrobial and Antioxidant Properties : this compound has shown activity against Leishmania brasiliensis and other bacteria (Marinho et al., 2013). Additionally, it exhibits potent antioxidant activity, as demonstrated in studies with edible mushrooms (Bai et al., 2013).

  • Anti-obesity Activity : this compound has shown significant anti-obesity activity in zebrafish assays, suggesting its potential in weight management strategies (Noinart et al., 2017).

  • Inhibition of Enzymes : It has been noted for its inhibitory activities on μ-calpain, indicating its potential in therapeutic applications (Liang et al., 2012).

  • Estrogenic Properties : this compound was isolated from Polygonum cuspidatum as a new estrogenic compound, suggesting its potential use in hormone-related therapies (Zhang et al., 2009).

  • Skin Whitening Agent : Extracts containing this compound from Polygonum cuspidatum may be useful as skin-whitening agents in dermal applications (Leu et al., 2008).

Mechanism of Action

Target of Action

Citreorosein primarily targets proinflammatory cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β, in mouse bone marrow-derived mast cells (BMMCs) stimulated with phorbol 12-myristate 13-acetate (PMA) plus the calcium ionophore A23187 . It also targets the Syk pathway in mast cells .

Mode of Action

This compound interacts with its targets by suppressing the gene expression of proinflammatory cytokines . It inhibits the phosphorylation of the MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAP kinase, and c-Jun NH2-terminal kinase (JNK). Furthermore, it strongly inhibits the DNA binding activity of nuclear factor-κB (NF-κB) through the inhibition of phosphorylation and degradation of inhibitor of kappaB (IκB) as well as activator protein-1 (AP)-1 through the reduction of phosphorylation of c-Jun .

Biochemical Pathways

This compound affects multiple biochemical pathways. It suppresses both degranulation and the generation of leukotriene C4 (LTC4) in a dose-dependent manner in stem cell factor (SCF)-mediated mouse bone marrow-derived mast cells (BMMCs). This suppression occurs through the inhibition of multiple step signaling, including the phosphorylation of phospholipase Cγ (PLCγ), mobilization of intracellular Ca2+, phosphatidylinositol 3-kinase (PI3K), Akt, MAP kinases (MAPKs), translocation of phospho-phospholipase A2 (PLA2), and 5-LO .

Pharmacokinetics

The active ingredients of the Radix Polygoni Multiflori (RPM) extract, which includes this compound, are quickly absorbed after oral administration, with high exposure levels. The tissue distributions of these components are high in the liver and kidney. Most of the active ingredients are mainly excreted through feces and bile, while a few are converted into other products in the body and excreted through urine and feces .

Result of Action

The biochemical analysis demonstrates that this compound attenuates degranulation and LTC4 generation through the suppression of multiple step signaling. This would be beneficial for the prevention of allergic inflammation . It also inhibits pro-inflammatory cytokines production through the inhibition of both MAPKs and AKT-mediated IκB kinase (IKK) phosphorylation and subsequent inhibition of transcription factor NF-κB activation .

Future Directions

Microbial pigments like Citreorosein have potential applications in various fields such as food, pharmaceuticals, cosmetics, and textiles. They are also known to exhibit cytotoxic, antioxidant, antimicrobial, antimalarial, anticancer, antitumor, and antifouling activities . Therefore, future research could focus on exploring these applications further .

properties

IUPAC Name

1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHZABGPIPECSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197420
Record name omega-Hydroxyemodin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

481-73-2
Record name Citreorosein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name omega-Hydroxyemodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name omega-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .OMEGA.-HYDROXYEMODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

288 °C
Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary biological activities reported for citreorosein?

A1: this compound has been reported to exhibit a variety of biological activities, including:

  • Anti-inflammatory: Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. [, ]
  • Immunosuppressive: Demonstrates moderate immunosuppressive effects. []
  • Anti-tumor: Inhibits the proliferation of various cancer cell lines in vitro. [, , , ]
  • Anti-complementary: Exhibits activity against the classical and alternative complement pathways. []
  • Anti-fouling: Inhibits the growth and adhesion of marine biofilm-forming bacteria. [, ]
  • Anti-obesity: Shows potential anti-obesity activity in zebrafish models. [, ]
  • Anti-bacterial: Demonstrates inhibitory activity against Helicobacter pylori. []
  • Anti-viral: Shows antiviral activity, particularly against H1N1 influenza. [, ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of key signaling pathways involved in inflammation. Specifically, it inhibits:

  • Mitogen-activated protein kinases (MAPKs): this compound attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK. [, ]
  • Nuclear factor-κB (NF-κB): It inhibits NF-κB DNA binding activity by suppressing the phosphorylation and degradation of IκB. []
  • Activator protein-1 (AP-1): this compound reduces c-Jun phosphorylation, leading to AP-1 inhibition. []
  • Akt pathway: this compound can block the Akt pathway, further contributing to its anti-inflammatory effects. []

Q3: What are the potential targets of this compound's anti-fouling activity?

A3: Research suggests that this compound may exert its antifouling effects by interfering with quorum sensing in bacteria. Specifically, it has shown potential for interacting with:

  • Accessory gene regulator proteins (AgrA, AgrB, AgrC): These proteins play crucial roles in the quorum sensing system of Staphylococcus aureus. []
  • Signal transduction protein TRAP: This protein is also involved in the quorum sensing mechanism of bacteria. []
  • LuxP protein: This protein is involved in the movement of autoinducers within the quorum sensing system of Vibrio carchariae. []

Q4: Does this compound show any specific binding affinity to biological targets?

A4: While this compound has shown interactions with various targets, one study utilizing molecular docking simulations identified a strong binding affinity for:

  • Alpha, beta-tubulin (1JFF): This interaction, with a binding score of -10.98, may contribute to this compound's anticancer activity against myeloid leukemia HL60 cells. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Studies on the pharmacokinetics of a Radix Polygoni Multiflori extract, a source of this compound, in rats revealed:

  • Rapid absorption: this compound is quickly absorbed after oral administration. [, ]
  • High exposure in liver and kidney: Significant levels of this compound are found in the liver and kidneys, suggesting these organs as potential sites of action and/or toxicity. [, ]
  • Excretion primarily through feces and bile: this compound is mainly eliminated through feces and bile, with some metabolites potentially excreted through urine. [, ]

Q6: What is the molecular formula, weight, and key spectroscopic data for this compound?

A6:

  • Spectroscopic Data: Characterized by spectroscopic techniques such as:
    • UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region. [, , , ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, including chemical shifts and coupling constants. [, , , , , ]
    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula. [, ]
    • Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule. []

Q7: Has the structure of this compound been confirmed by X-ray crystallography?

A7: While numerous studies utilize spectroscopic data for structural confirmation, there doesn't appear to be direct evidence of X-ray crystallographic data for this compound in the provided research.

Q8: Are there any reported synthetic routes for this compound?

A8: Yes, one study describes a facile synthesis of this compound and its 10-deoxygenated derivative. []

Q9: What is the impact of structural modifications on this compound's activity?

A9: Structure-activity relationship (SAR) studies on anthraquinones, including this compound, have identified key structural features that influence their antifouling activity: []

    Q10: What is the safety profile of this compound?

    A10: While this compound exhibits promising biological activities, its safety profile requires further investigation.

    • Hepatotoxicity: It's crucial to note that this compound is a constituent of Radix Polygoni Multiflori (HSW), a traditional Chinese medicine known to potentially induce idiosyncratic hepatotoxicity. []

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